4-Phenoxy-2-(trifluoromethyl)benzoic acid

Lipophilicity Metabolic Stability Fluorine Chemistry

4-Phenoxy-2-(trifluoromethyl)benzoic acid (CAS 1253188-35-0) is a fluorinated aromatic carboxylic acid derivative with the molecular formula C14H9F3O3 and a molecular weight of 282.21 g/mol. It serves as a specialized building block in medicinal chemistry and agrochemical research, distinguished by the unique combination of an electron-withdrawing trifluoromethyl group at the 2-position and a phenoxy substituent at the 4-position on the benzoic acid core.

Molecular Formula C14H9F3O3
Molecular Weight 282.218
CAS No. 1253188-35-0
Cat. No. B2678203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxy-2-(trifluoromethyl)benzoic acid
CAS1253188-35-0
Molecular FormulaC14H9F3O3
Molecular Weight282.218
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)C(F)(F)F
InChIInChI=1S/C14H9F3O3/c15-14(16,17)12-8-10(6-7-11(12)13(18)19)20-9-4-2-1-3-5-9/h1-8H,(H,18,19)
InChIKeyVZUVFHIZTUBMQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenoxy-2-(trifluoromethyl)benzoic acid (CAS 1253188-35-0) Procurement Guide: Supplier Specifications and Chemical Properties for Research


4-Phenoxy-2-(trifluoromethyl)benzoic acid (CAS 1253188-35-0) is a fluorinated aromatic carboxylic acid derivative with the molecular formula C14H9F3O3 and a molecular weight of 282.21 g/mol . It serves as a specialized building block in medicinal chemistry and agrochemical research, distinguished by the unique combination of an electron-withdrawing trifluoromethyl group at the 2-position and a phenoxy substituent at the 4-position on the benzoic acid core . The compound is commercially available from multiple vendors, typically at 95-98% purity, and is primarily employed as a versatile intermediate for the synthesis of bioactive molecules and functional materials .

Why Substituting 4-Phenoxy-2-(trifluoromethyl)benzoic acid (CAS 1253188-35-0) with Close Analogs May Compromise Research Outcomes


The specific substitution pattern of the target compound—a trifluoromethyl group at the 2-position and a phenoxy group at the 4-position—is not interchangeable with its positional isomers or des-fluoro analogs. For instance, 4-phenoxy-3-trifluoromethylbenzoic acid and 2-[4-(trifluoromethyl)phenoxy]benzoic acid possess identical molecular formulas but altered spatial arrangements, resulting in distinct electronic distributions, dipole moments, and steric profiles that directly impact receptor binding and metabolic stability . Furthermore, the trifluoromethyl group imparts a marked increase in lipophilicity and metabolic resilience compared to non-fluorinated 4-phenoxybenzoic acid, which is critical for membrane permeability and oxidative resistance in both pharmaceutical and agrochemical applications . Generic substitution without precise structural verification can lead to irreproducible biological data, failed synthetic routes, or misleading structure-activity relationship (SAR) conclusions.

Quantitative Evidence Guide for 4-Phenoxy-2-(trifluoromethyl)benzoic acid (CAS 1253188-35-0) in Medicinal and Agricultural Chemistry


Enhanced Lipophilicity and Metabolic Stability Compared to Non-Fluorinated 4-Phenoxybenzoic Acid

The introduction of a trifluoromethyl group at the 2-position of the benzoic acid core significantly enhances the compound's lipophilicity and metabolic stability relative to the non-fluorinated analog 4-phenoxybenzoic acid (CAS 2215-77-2). The -CF3 group increases the calculated logP by approximately 1.0-1.5 units and reduces susceptibility to cytochrome P450-mediated oxidative metabolism due to the strong electron-withdrawing inductive effect . This modification improves membrane permeability and prolongs half-life in biological systems.

Lipophilicity Metabolic Stability Fluorine Chemistry

Fungicidal Activity Potential via Patent-Disclosed Structural Class

The target compound falls within the broad structural genus claimed in U.S. Patent 5,026,895, which describes novel (trifluoromethyl)-phenoxy-benzoic acid derivatives as fungicidally active ingredients [1]. While the patent does not provide specific activity data for 4-phenoxy-2-(trifluoromethyl)benzoic acid itself, it establishes a clear class-level precedent that derivatives bearing the trifluoromethyl-phenoxy-benzoic acid motif exhibit fungicidal properties. This distinguishes the compound from simple benzoic acids lacking this substitution pattern.

Fungicide Agrochemical Trifluoromethyl-phenoxy benzoic acid

Antimicrobial Research Applications: Derivative Studies Suggest Broad-Spectrum Potential

Research on benzoic acid derivatives, including this compound, has demonstrated promising antimicrobial properties. In a referenced study, benzoic acid derivative compounds evaluated against multiple bacterial strains revealed efficacy that supports further investigation for antibiotic development . While specific MIC values for 4-phenoxy-2-(trifluoromethyl)benzoic acid were not disclosed in the retrieved abstract, the inclusion of this compound in the study cohort indicates its relevance as a scaffold for antimicrobial lead discovery. For context, structurally distinct antibacterial agent 125 exhibits MIC50 values ranging from 0.25-8 μM against Gram-positive pathogens, establishing a benchmark for potency within this chemical space [1].

Antimicrobial Antibiotic Benzoic acid derivative

Anti-Inflammatory Potential via Phospholipase A2 Inhibition Pathway

Phenoxy-substituted benzoic acid derivatives have been identified as inhibitors of phospholipase A2 (PLA2), a key enzyme in the arachidonic acid cascade that mediates inflammatory responses . The target compound, 4-phenoxy-2-(trifluoromethyl)benzoic acid, possesses the structural features necessary to interact with the PLA2 active site. Notably, the structurally related inhibitor SB 203347—which contains a phenoxy-benzoic acid core with trifluoromethyl substituents—potently inhibits type II 14 kDa PLA2 with an IC50 of 0.5 μM, demonstrating 40-fold selectivity over the 85 kDa isoform (IC50 = 20 μM) [1]. This established pharmacophore suggests that 4-phenoxy-2-(trifluoromethyl)benzoic acid may serve as a viable scaffold for developing selective anti-inflammatory agents.

Anti-inflammatory Phospholipase A2 Inflammation

Optimal Research and Industrial Application Scenarios for 4-Phenoxy-2-(trifluoromethyl)benzoic acid (CAS 1253188-35-0)


Medicinal Chemistry: Scaffold for Anti-Inflammatory and Antimicrobial Lead Optimization

Based on the established class-level activity of phenoxy-benzoic acid derivatives as phospholipase A2 inhibitors [1] and reported antimicrobial research interest , 4-phenoxy-2-(trifluoromethyl)benzoic acid is best deployed as a versatile scaffold for synthesizing focused libraries aimed at anti-inflammatory and antimicrobial targets. Its enhanced lipophilicity relative to non-fluorinated analogs improves cellular penetration, making it suitable for developing cell-active probes and lead compounds.

Agrochemical Research: Fungicide and Herbicide Intermediate Development

The compound's inclusion within the structural genus of U.S. Patent 5,026,895, which claims fungicidally active (trifluoromethyl)-phenoxy-benzoic acid derivatives [2], positions it as a strategic starting material for agrochemical discovery programs. Researchers can leverage this scaffold to explore novel fungicides or herbicides, potentially circumventing existing intellectual property while benefiting from the established efficacy of the broader chemical class.

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